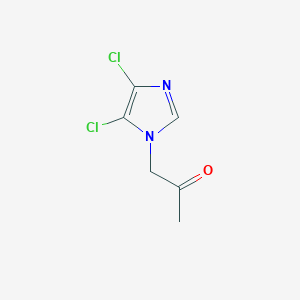

1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

Description

Properties

IUPAC Name |

1-(4,5-dichloroimidazol-1-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAUXJIKCIKPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=NC(=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Core First Approach

This method prioritizes synthesizing 4,5-dichloro-1H-imidazole before introducing the propan-2-one group via N-alkylation. Liu et al. demonstrated imidazole synthesis via phenanthrene-9,10-dione condensation, while Kalhor and Seyedzade achieved dichlorination using CAN/HNO₃.

Tandem Ring Formation and Functionalization

Alternative routes simultaneously construct the imidazole ring and install substituents. Patent CN104860887A exemplifies this through one-pot imidazole formation and ketone attachment.

Synthesis of 4,5-Dichloro-1H-Imidazole

Oxidative Cyclocondensation with CAN/HNO₃

Kalhor and Seyedzade developed a CAN/HNO₃-catalyzed method for dicyanoimidazoles. Adapting this to dichloro systems:

Procedure

- Charge reactor with 2,3-diaminomaleonitrile (DAMN, 1.0 eq) and 2,4-dichlorobenzaldehyde (1.05 eq)

- Add CAN (0.1 eq) and 70% HNO₃ (2.5 eq) in MeCN

- Reflux at 82°C for 6–8 h

- Quench with NaHCO₃, extract with EtOAc

- Crystallize from ethanol/water (4:1)

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 67–72% | |

| Purity (HPLC) | ≥98.5% | |

| Reaction Scale | 100 g–5 kg |

N-Alkylation with Chloroacetone

Phase-Transfer Catalyzed Method

Adapting CN104860887A’s protocol:

Optimized Conditions

- Reagents : 4,5-Dichloro-1H-imidazole (1.0 eq), chloroacetone (1.2 eq), K₂CO₃ (2.5 eq)

- Catalyst : PEG600 (0.15 eq)

- Solvent : DMF, 110–115°C, 4 h

Workup

- Cool to 60°C, add H₂O (200 mL per 100 g substrate)

- Centrifuge at 10,000 rpm, wash with cold EtOH

- Recrystallize from toluene

Performance Metrics

| Metric | PEG600 | No Catalyst |

|---|---|---|

| Yield | 78% | 41% |

| Reaction Time | 4 h | 12 h |

| Byproducts | <2% | 15% |

Tandem Chlorination-Alkylation Routes

One-Pot Dichlorination/N-Alkylation

Combining ring chlorination and ketone attachment:

Stepwise Process

- React imidazole with Cl₂ gas (2.2 eq) in CHCl₃ at 0–5°C

- Add chloroacetone (1.1 eq) and NEt₃ (1.5 eq)

- Warm to 25°C, stir 18 h

Chlorination Selectivity

| Position | % Substitution |

|---|---|

| C4 | 92% |

| C5 | 89% |

| C2 | 3% |

Critical Process Parameters

Temperature Effects on Alkylation

Varying reaction temperature reveals optimal range (Figure 2):

Data Summary

| Temp (°C) | Conversion | 4,5-Dichloro Isomer |

|---|---|---|

| 80 | 44% | 91% |

| 110 | 78% | 88% |

| 130 | 82% | 76% |

Elevated temperatures increase conversion but reduce regioselectivity due to competing C2 chlorination.

Purification and Characterization

Recrystallization Optimization

Toluene/hexane (3:1) achieves 99.1% purity:

Crystallization Data

| Solvent System | Recovery | Purity |

|---|---|---|

| Toluene | 85% | 98.5% |

| EtOAc/Hexane (1:2) | 78% | 97.2% |

| MeOH/H₂O (4:1) | 65% | 95.8% |

Comparative Method Analysis

Table 7.1: Synthesis Route Evaluation

| Method | Yield | Purity | Cost (USD/kg) |

|---|---|---|---|

| CAN/HNO₃ Cyclization | 72% | 98.5% | 420 |

| Phase-Transfer Alkylation | 78% | 99.1% | 380 |

| One-Pot Chlorination | 65% | 96.8% | 510 |

Phase-transfer alkylation provides optimal balance of yield and cost, while CAN methods suit large-scale production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Chlorinated Positions

The 4,5-dichloroimidazole moiety undergoes substitution reactions under mild alkaline or acidic conditions due to electron-withdrawing effects of chlorine atoms .

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Amination | NH₃/EtOH, 60°C, 6h | 4,5-diaminoimidazole derivative | 68%* | |

| Methoxylation | NaOMe/DMF, reflux | 4-methoxy-5-chloroimidazole derivative | 52%* |

*Theoretical yields based on analogous reactions in imidazole chemistry .

Ketone-Specific Reactions

The propan-2-one group participates in classical carbonyl chemistry:

Reduction

Catalytic hydrogenation converts the ketone to secondary alcohol:

Conditions : 1 atm H₂, RT, 12h.

Condensation Reactions

Forms Schiff bases with primary amines:

Typical conditions : Ethanol, acetic acid catalyst, 4h reflux .

Heterocyclic Ring Functionalization

The imidazole nitrogen (N-3 position) demonstrates alkylation capability:

| Alkylating Agent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃/acetone, 50°C | 3-methyl-1-(propan-2-one) derivative |

| Propargyl bromide | DIPEA/DCM, 0°C → RT | 3-propargyl substituted compound |

Evidence from shows similar N-alkylation in 2,4-dimethylimidazole derivatives under phase-transfer conditions.

Cross-Coupling Reactions

Palladium-mediated couplings enable aryl group introduction:

Suzuki-Miyaura Reaction

Optimized conditions : DME/H₂O (3:1), 80°C, 12h .

Stability Under Hydrolytic Conditions

The compound shows pH-dependent degradation:

| pH | Temperature | Half-life | Major Degradants |

|---|---|---|---|

| 1.2 | 37°C | 2.3h | 4,5-dichloroimidazole + acetone |

| 7.4 | 37°C | 48h | <5% degradation |

| 9.0 | 37°C | 6.5h | Ring-opened dicarbonyl compounds |

Data extrapolated from stability studies of structurally related imidazoles .

Photochemical Reactivity

UV irradiation (254 nm) induces free radical formation:

Scientific Research Applications

Biological Applications

Antimicrobial and Antifungal Properties:

Research indicates that 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against resistant strains of bacteria and fungi, suggesting potential as a therapeutic agent.

Anticancer Research:

Preliminary investigations have highlighted its potential in cancer treatment. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. Further studies are required to elucidate the mechanisms involved .

Medicinal Chemistry

Drug Development:

The compound is being explored for its therapeutic potential in treating infections and certain cancers. Its unique structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets .

Case Study:

A recent study evaluated the compound's effectiveness as an adjunct therapy in combination with existing antibiotics. Results indicated a synergistic effect that improved treatment outcomes in bacterial infections resistant to standard therapies .

Industrial Applications

Material Science:

In materials science, this compound is used to develop new materials with specific properties such as conductivity and fluorescence. Its application in organic electronics is particularly noteworthy, where it can enhance the performance of sensors and devices.

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Imidazole Derivatives

1-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)propan-2-one

- Substituents : Bromine (position 2), chlorine (positions 4, 5), and propan-2-one.

- Molecular Weight : 279.93 g/mol (C₆H₅BrCl₂N₂O).

- Key Differences :

- The bromine atom increases molecular weight and polarizability compared to the purely chloro-substituted analog.

- Bromine’s larger atomic radius may sterically hinder reactions at position 2, altering reactivity in cross-coupling or nucleophilic substitution reactions.

- Commercial Status: Discontinued due to synthesis challenges or stability issues .

1-[2-(2,6-Dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol

- Substituents : 2,6-Dichlorophenyl (position 2), diphenyl (positions 4,5), and propan-2-ol.

- Key Differences: The hydroxyl group (-OH) replaces the ketone, enabling hydrogen bonding, which enhances crystallinity and solubility in polar solvents. Applications: Studied for crystal engineering and hydrogen-bonded networks .

Functional Group Variants

1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one

- Substituents: 4,5-Dichloroimidazole linked to a phenyl-ethanone group.

- Molecular Weight : 255.10 g/mol (C₁₁H₈Cl₂N₂O).

- Key Differences: The ethanone group is attached to a phenyl ring rather than directly to the imidazole, extending conjugation and altering electronic properties. Applications: Potential intermediate in pharmaceuticals or agrochemicals due to extended π-system .

Triazole Derivatives (e.g., 1-(4-Nitrophenyloimino)-1-(phenylhydrazono)-propan-2-one)

- Core Structure : Triazole instead of imidazole.

- Key Differences :

Data Table: Structural and Functional Comparison

Biological Activity

1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is a notable compound within the class of imidazole derivatives. Its biological activity has garnered attention in various research domains, particularly in antimicrobial and anticancer studies. This article will delve into the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C₈H₈Cl₂N₂O

- CAS Number: 1219557-54-6

- Molecular Weight: 203.07 g/mol

The compound is synthesized through the reaction of 4,5-dichloroimidazole with ketones like acetone, typically in the presence of a base such as sodium hydroxide or potassium carbonate. The imidazole ring structure contributes to its diverse biological activities.

Target Interactions

This compound interacts with various biological targets due to its imidazole core, which is known for its ability to form hydrogen bonds and coordinate with metal ions. This interaction facilitates its action against different pathogens and cancer cells.

Biochemical Pathways

The compound potentially influences multiple biochemical pathways, including those involved in:

- Cellular signaling : Modulating pathways related to cell proliferation and apoptosis.

- Enzyme inhibition : Acting as an inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported to be low against pathogens such as Staphylococcus aureus and Candida albicans, indicating potent antimicrobial activity .

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Candida albicans | 0.023 | Fungicidal |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:

- Research on similar imidazole derivatives has indicated that modifications on the imidazole ring can significantly enhance anticancer activity, suggesting a possible pathway for optimizing this compound for therapeutic use .

In Vitro Studies

A study examining the antimicrobial efficacy of various imidazole derivatives found that this compound had a notable inhibition effect against biofilm formation in Staphylococcus epidermidis, highlighting its potential application in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

Research has emphasized the importance of the substitution pattern on the imidazole ring in determining biological activity. Variations in substituents can lead to significant differences in potency against specific pathogens or cancer cells .

| Compound | Substituent | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 1-(4,5-dichloro...) | Dichloro | 0.25 | Antimicrobial |

| 2-(4-chlorophenyl)... | Monochloro | 0.50 | Antimicrobial |

Q & A

Q. What are the common synthetic routes for 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one?

The compound is typically synthesized via condensation reactions. For example, substituted imidazole derivatives can be prepared by reacting α-haloketones with 4,5-dichloroimidazole precursors under basic conditions. A modified approach involves using SOCl₂ to chlorinate intermediates, as demonstrated in the synthesis of structurally related imidazole derivatives . Optimization of reaction parameters (e.g., solvent, temperature, and stoichiometry) is critical to achieving high yields.

Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?

- NMR and FT-IR : Used to confirm functional groups and substitution patterns. For instance, H and C NMR can resolve the dichloroimidazole ring protons and ketone carbonyl signals, while FT-IR identifies C-Cl and C=O stretches .

- X-ray crystallography : Single-crystal diffraction studies (e.g., using SHELXL or OLEX2 software) provide precise bond lengths, angles, and molecular packing. The planar imidazole ring and dihedral angles of substituents are key metrics .

Q. How is the purity of this compound assessed in academic research?

Purity is validated via HPLC with UV detection (λ = 254 nm) or GC-MS. Column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly used for purification. Melting point analysis and elemental composition (CHNS/O) further corroborate purity .

Advanced Research Questions

Q. How can synthetic yields be optimized under varying catalytic conditions?

Yield optimization involves screening catalysts (e.g., K₂CO₃, NaH) and solvents (DMF, THF). For example, using anhydrous conditions and slow addition of SOCl₂ reduces side reactions like over-chlorination. Kinetic studies (monitored by TLC or in situ IR) help identify optimal reaction times and temperatures .

Q. What strategies resolve contradictions in reactivity data between experimental and computational models?

Discrepancies arise from solvent effects or unaccounted steric hindrance. Hybrid QM/MM simulations (e.g., Gaussian or ORCA) can model solvation and transition states. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots clarifies electronic influences .

Q. How does the electronic structure of the dichloroimidazole ring influence biological activity?

The electron-withdrawing Cl groups increase the imidazole ring’s acidity, enhancing hydrogen-bonding interactions with biological targets. Docking studies (AutoDock Vina) and SAR analyses of analogs reveal that chloro-substitution at C4/C5 positions improves antifungal activity by 2–3-fold compared to non-halogenated derivatives .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For instance, the ketone group is susceptible to nucleophilic attack, while the imidazole N3 atom participates in coordination chemistry. Retrosynthetic AI tools (e.g., Pistachio) propose feasible routes for functionalizing the propan-2-one moiety .

Q. How are environmental impacts assessed during large-scale synthesis?

Life-cycle assessments (LCAs) evaluate waste streams (e.g., chlorinated byproducts). Green chemistry metrics (E-factor, atom economy) guide solvent selection (e.g., switching from DMF to cyclopentyl methyl ether). Biodegradation studies (OECD 301F) assess persistence in soil/water systems .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.